molecular formula C17H18FN3O4S2 B6543125 N-(3-carbamoylthiophen-2-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide CAS No. 923396-33-2

N-(3-carbamoylthiophen-2-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide

Cat. No.: B6543125
CAS No.: 923396-33-2
M. Wt: 411.5 g/mol
InChI Key: FCAGAWOCKPTOKZ-UHFFFAOYSA-N
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Description

N-(3-carbamoylthiophen-2-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide is a synthetic organic compound that features a thiophene ring, a piperidine ring, and a fluorobenzenesulfonyl group. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-carbamoylthiophen-2-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the thiophene ring: Starting with a thiophene precursor, functional groups are introduced through electrophilic substitution reactions.

    Introduction of the piperidine ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amine and carbonyl compounds.

    Attachment of the fluorobenzenesulfonyl group: This step might involve sulfonylation reactions using sulfonyl chlorides and appropriate bases.

    Final coupling: The final compound is obtained by coupling the thiophene and piperidine intermediates under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in aprotic solvents.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled temperature and solvent conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N-(3-carbamoylthiophen-2-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting the enzyme’s activity. The molecular targets could include enzymes, receptors, or ion channels, and the pathways involved might include signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-carbamoylthiophen-2-yl)-1-(4-chlorobenzenesulfonyl)piperidine-4-carboxamide
  • N-(3-carbamoylthiophen-2-yl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide

Uniqueness

The presence of the fluorobenzenesulfonyl group in N-(3-carbamoylthiophen-2-yl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide may confer unique properties, such as increased lipophilicity or enhanced binding affinity to certain biological targets, compared to its analogs with different substituents.

Properties

IUPAC Name

N-(3-carbamoylthiophen-2-yl)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O4S2/c18-12-1-3-13(4-2-12)27(24,25)21-8-5-11(6-9-21)16(23)20-17-14(15(19)22)7-10-26-17/h1-4,7,10-11H,5-6,8-9H2,(H2,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCAGAWOCKPTOKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=C(C=CS2)C(=O)N)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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